molecular formula C15H10N2 B12375900 Antiproliferative agent-38

Antiproliferative agent-38

Cat. No.: B12375900
M. Wt: 218.25 g/mol
InChI Key: LHKWAXPYLUZMHY-UHFFFAOYSA-N
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Description

Antiproliferative agent-38 is a synthetic compound known for its potent ability to inhibit cell proliferation, particularly in cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. The primary focus of research on this compound is its ability to selectively target and inhibit the growth of cancerous cells while minimizing damage to healthy cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-38 typically involves a multi-step process. One common synthetic route includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction yields bis-spiroisatino β-lactams, which are further modified to produce the final compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine, with the reactions being carried out at room temperature.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions: Antiproliferative agent-38 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed:

    Oxidation: Oxidized derivatives with increased polarity.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antiproliferative agent-38 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of antiproliferative agent-38 involves its interaction with cellular DNA and proteins. The compound binds to nuclear DNA, causing DNA lesions that inhibit transcription and induce apoptosis in cancer cells . Additionally, it targets specific molecular pathways, such as the inhibition of thymidylate synthase, which is crucial for DNA synthesis . This dual mechanism of action makes it highly effective in preventing cancer cell proliferation.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual mechanism of action, targeting both DNA and specific molecular pathways. This makes it more effective in inhibiting cancer cell growth compared to other similar compounds that may only target one pathway. Additionally, its selective toxicity towards cancer cells while sparing healthy cells further enhances its therapeutic potential.

Properties

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

11H-pyrido[2,3-a]carbazole

InChI

InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-9,17H

InChI Key

LHKWAXPYLUZMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC=N4)C=C3

Origin of Product

United States

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